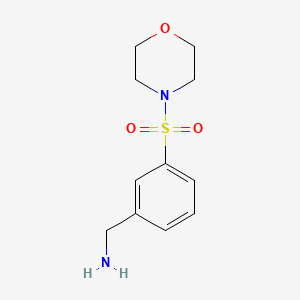

3-(Morpholine-4-sulfonyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-morpholin-4-ylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSTYMQELDDEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588516 | |

| Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933989-32-3 | |

| Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(Morpholine-4-sulfonyl)benzylamine: A Guide for Medicinal Chemists

An In-depth Technical Guide for Drug Development Professionals

Abstract

3-(Morpholine-4-sulfonyl)benzylamine is a key structural motif in modern medicinal chemistry, integrating two privileged fragments: the morpholine ring and an aromatic sulfonamide. The morpholine moiety is frequently employed to enhance aqueous solubility, modulate pharmacokinetics, and improve metabolic stability, making it a valuable component in drug design, particularly for central nervous system (CNS) targets.[1][2] The sulfonamide group acts as a versatile hydrogen bond acceptor and can form critical interactions with biological targets.[3][4] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its thorough characterization, and explains the scientific rationale behind the chosen methodologies, reflecting best practices in process development and structural elucidation.

Strategic Importance in Drug Discovery

The convergence of the benzylamine, sulfonamide, and morpholine scaffolds in a single molecule creates a compound with significant potential as a building block for pharmaceutical libraries. Benzylamine-derived sulfonamides have shown potent inhibitory activity against various enzymes, including thrombin.[5] Furthermore, morpholine-based aryl sulfonamides have been successfully developed as selective inhibitors for targets like the Nav1.7 sodium channel, which is implicated in pain pathways.[6] The specific 3-substitution pattern on the phenyl ring provides a crucial vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide presents a reliable method to access this high-value intermediate in high purity.

Recommended Synthetic Pathway

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 3-cyanobenzenesulfonyl chloride. This strategy prioritizes the early and stable installation of the sulfonamide moiety, followed by the chemical reduction of a nitrile precursor to the desired primary amine. This approach avoids potential complications of handling a free benzylamine group during the sulfonylation step.

The overall synthetic workflow is depicted below:

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 3-(Morpholine-4-sulfonyl)benzonitrile

The initial step involves a nucleophilic substitution reaction between 3-cyanobenzenesulfonyl chloride and morpholine.

-

Causality and Experimental Choices:

-

Reagents: Morpholine serves as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Base: Pyridine or triethylamine is used as an acid scavenger. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the morpholine, rendering it non-nucleophilic. The tertiary amine base neutralizes the HCl in situ, forming a salt and driving the reaction to completion.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves the starting materials.

-

Temperature Control: The reaction is initiated at 0°C. The addition of the sulfonyl chloride to the amine solution is exothermic, and maintaining a low temperature minimizes potential side reactions and ensures controlled reaction kinetics.

-

Step 2: Reduction to this compound

The intermediate benzonitrile is subsequently reduced to the target primary amine.

-

Causality and Experimental Choices:

-

Reducing Agent: Borane-tetrahydrofuran complex (BH₃•THF) is a highly effective and selective reagent for the reduction of nitriles to primary amines. It is generally preferred over harsher reagents like lithium aluminum hydride (LiAlH₄) when other potentially reducible functional groups are present, although the sulfonamide is typically stable to these conditions.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for borane reductions, as it is inert to the reagent and effectively solvates the borane complex.

-

Workup: The reaction is carefully quenched with methanol followed by acidic workup (e.g., with HCl) to hydrolyze the intermediate borane-amine complexes and protonate the resulting amine, facilitating its isolation as a hydrochloride salt. Subsequent neutralization with a base liberates the free amine.

-

Purification and Isolation Protocol

Post-synthesis, a rigorous purification protocol is essential to ensure the compound meets the high-purity standards required for drug development.

-

Aqueous Workup: Following the reduction, the crude reaction mixture is subjected to an aqueous workup. This involves partitioning the product between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with a dilute acid, water, and then brine to remove inorganic byproducts and unreacted starting materials.[7]

-

Drying and Concentration: The isolated organic phase is dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Chromatography: The final purification is achieved via flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity (e.g., by adding methanol to a dichloromethane solution), is employed to separate the target compound from any remaining impurities. The progress is monitored by Thin-Layer Chromatography (TLC).

Characterization and Structural Elucidation

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.

Caption: Workflow for structural and purity verification.

Spectroscopic Data

The following table summarizes the expected analytical data for the title compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.8-7.5 ppm (m, 4H, Ar-H), 3.89 ppm (s, 2H, Ar-CH₂-N), 3.68 ppm (t, 4H, morpholine -O-CH₂-), 2.98 ppm (t, 4H, morpholine -N-CH₂-), 1.60 ppm (br s, 2H, -NH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~144.0 (Ar-C), 136.5 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 125.0 (Ar-CH), 124.5 (Ar-CH), 66.2 (morpholine -O-CH₂-), 46.0 (morpholine -N-CH₂-), 45.8 (Ar-CH₂) |

| Mass Spec. | m/z (ESI+) | Calculated for C₁₁H₁₆N₂O₃S: 256.09. Found: 257.10 [M+H]⁺ |

| FT-IR | Wavenumber (cm⁻¹) | 3350-3280 (N-H stretch, amine), 3050 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1340 & 1160 (S=O stretch, sulfonamide), 1115 (C-O-C stretch, morpholine) |

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the proton environment. Key signals include the distinct multiplets of the 1,3-disubstituted aromatic ring, the singlet for the benzylic protons (CH₂), and the two characteristic triplets for the morpholine ring protons. The broad singlet for the NH₂ protons is also diagnostic. ¹³C NMR confirms the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The observation of the protonated molecular ion [M+H]⁺ at m/z 257.10 corroborates the molecular formula C₁₁H₁₆N₂O₃S.[8][9]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy confirms the presence of key functional groups. The strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are typically observed around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretching of the primary amine will appear as a medium intensity doublet in the 3350-3280 cm⁻¹ region.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of final compounds. Using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid), the purity of this compound should be determined to be ≥95% for use in subsequent biological assays or advanced synthetic steps.

Safety, Handling, and Storage

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents such as sulfonyl chlorides are corrosive and moisture-sensitive. Borane-THF is flammable and reacts with water.

-

Storage: The final compound, this compound, should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

Detailed Experimental Protocols

Synthesis of 3-(Morpholine-4-sulfonyl)benzonitrile

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add morpholine (1.1 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of sulfonyl chloride).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

-

Upon completion, quench the reaction with 1M HCl (aq).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from isopropanol or by flash column chromatography to afford the title intermediate as a white solid.

Synthesis of this compound

-

To a dry, nitrogen-flushed round-bottom flask, add 3-(morpholine-4-sulfonyl)benzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and slowly add borane-THF complex (1.0 M solution in THF, 2.5 eq) via syringe.

-

After addition, heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to 0°C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

-

Add 2M HCl (aq) and stir the mixture at room temperature for 1 hour.

-

Basify the solution to pH > 10 with 3M NaOH (aq).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with 0-10% methanol in DCM) to yield this compound as a viscous oil or low-melting solid.

Conclusion

This guide outlines a validated and efficient pathway for the synthesis of this compound, a valuable building block for drug discovery. The two-step process is scalable and utilizes standard laboratory reagents and techniques. The comprehensive characterization protocol, employing NMR, MS, and IR spectroscopy, provides a robust framework for structural confirmation and quality control, ensuring the material is suitable for its intended application in the development of novel therapeutics.

References

- ChemicalBook. (2025). MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6.

- Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.

- LookChem. (n.d.). Cas 1828-66-6, MORPHOLINE-4-SULFONYL CHLORIDE.

- ChemBK. (n.d.). This compound.

- Reddy, R., & Viswanath, I. K. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28, 441-443.

- ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material.

- Chemchart. (n.d.). morpholine-4-sulfonyl chloride (1828-66-6).

- Synblock. (n.d.). CAS 1828-66-6 | morpholine-4-sulfonyl chloride.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- BLD Pharm. (n.d.). 933989-32-3|this compound.

- ResearchGate. (n.d.). Application of Sulfonyl in Drug Design.

- PubMed. (n.d.). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library.

- SpectraBase. (n.d.). 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine - Optional[MS (GC)] - Spectrum.

- Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenyl.

- ChemSpider. (n.d.). Amidation of benzoyl chloride with morpholine.

- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- PubMed. (2018). Discovery of Morpholine-Based Aryl Sulfonamides as Nav1.7 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962.

- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 3-(Morpholine-4-sulfonyl)benzylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectral data for the compound 3-(Morpholine-4-sulfonyl)benzylamine, a molecule of interest in medicinal chemistry and drug development. As Senior Application Scientists, our goal is to move beyond mere data presentation and offer a nuanced interpretation grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is structured to elucidate the causal relationships between the molecular structure and its spectral output, providing field-proven insights and self-validating protocols. By synthesizing theoretical knowledge with practical application, this guide serves as an authoritative resource for researchers engaged in the characterization of complex organic molecules.

Introduction: The Structural Significance of this compound

This compound hydrochloride is a compound that incorporates several key functional groups: a meta-substituted benzene ring, a flexible benzylamine moiety, and a synthetically versatile morpholine-4-sulfonyl group. The molecular formula is C₁₁H₁₆N₂O₃S, with a molar mass of 256.32 g/mol .[1][2] The hydrochloride salt has a molecular weight of 292.78 g/mol .[3] Understanding the precise arrangement and electronic environment of these groups is paramount for predicting its chemical reactivity, pharmacokinetic properties, and potential biological targets. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's identity and purity.

This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. We will explore not only the expected data points but also the underlying scientific principles that dictate these observations, thereby equipping the reader with the expertise to confidently interpret similar spectra in their own research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale and Insights |

| Aromatic Protons (H-2, H-4, H-5, H-6) | 7.4 - 7.8 | Multiplet (m) | 4H | The electron-withdrawing sulfonyl group and the aminomethyl group will deshield the aromatic protons, causing them to resonate downfield. The meta-substitution pattern will lead to a complex multiplet. |

| Benzylic Protons (-CH₂-NH₂) | ~4.0 | Singlet (s) or Broad Singlet | 2H | These protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, shifting them downfield. The signal may be a sharp singlet or broadened due to quadrupolar effects from the nitrogen and potential proton exchange. |

| Amine Protons (-NH₂) | Variable (1.5 - 3.0) | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is often broad and may not integrate perfectly. |

| Morpholine Protons (-O-CH₂-) | ~3.7 | Triplet (t) or Multiplet | 4H | The protons on the carbons adjacent to the oxygen atom are deshielded and appear further downfield compared to the protons adjacent to the nitrogen.[4][5] |

| Morpholine Protons (-N-CH₂-) | ~3.0 | Triplet (t) or Multiplet | 4H | These protons are adjacent to the sulfonyl group and the morpholine nitrogen, leading to a downfield shift.[6] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, resulting in sharper signals.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected δ (ppm) | Rationale and Insights |

| Aromatic C-3 (C-SO₂) | 140 - 145 | The carbon directly attached to the electron-withdrawing sulfonyl group will be significantly deshielded and appear furthest downfield among the aromatic carbons. |

| Aromatic C-1 (C-CH₂) | 138 - 142 | The ipso-carbon attached to the benzylamine group. |

| Aromatic CH (C-2, C-4, C-5, C-6) | 125 - 130 | The remaining aromatic carbons will resonate in this typical range. The exact shifts will depend on their position relative to the two substituents. |

| Morpholine (-O-CH₂-) | ~66 | The carbons adjacent to the highly electronegative oxygen atom are significantly deshielded.[4] |

| Morpholine (-N-CH₂-) | ~46 | The carbons adjacent to the nitrogen are less deshielded than those next to the oxygen.[7] |

| Benzylic Carbon (-CH₂-NH₂) | ~45 | This carbon is in a relatively standard range for a benzylic carbon attached to an amine. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrument Setup: A 400 MHz (or higher) spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Expected Absorption Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine) | 3400 - 3250 | Medium, often two bands | Asymmetric and symmetric stretching.[8] |

| C-H (Aromatic) | 3100 - 3000 | Medium to Weak | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Ring stretching |

| S=O (Sulfonamide) | 1350 - 1310 and 1170 - 1145 | Strong | Asymmetric and symmetric stretching.[9][10] |

| C-N (Amine) | 1250 - 1020 | Medium | Stretching |

| C-O-C (Ether) | 1150 - 1085 | Strong | Asymmetric stretching |

| S-N (Sulfonamide) | 970 - 930 | Medium | Stretching.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z | Identity | Rationale and Insights |

| [M+H]⁺ | 257.09 | Protonated Molecule | In positive ion mode ESI, the molecule will readily accept a proton, typically on the basic benzylamine nitrogen. |

| [M-NH₃+H]⁺ | 240.06 | Loss of Ammonia | A common fragmentation pathway for protonated benzylamines is the loss of ammonia.[11][12] |

| [C₇H₇]⁺ | 91.05 | Benzyl/Tropylium Cation | Cleavage of the C-C bond between the benzylic carbon and the aromatic ring can lead to the formation of the stable benzyl or tropylium cation.[13][14] |

| [C₄H₈NO]⁺ | 86.06 | Morpholine Fragment | Fragmentation involving the sulfonyl group can release the morpholine moiety. |

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrument Setup: An ESI mass spectrometer (e.g., quadrupole, ion trap, or TOF).

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: Typically 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

-

Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan on the protonated molecular ion ([M+H]⁺ at m/z 257.1). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Diagram: Logical Workflow for Spectral Analysis

Sources

- 1. chembk.com [chembk.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 4-(Morpholine-4-sulfonyl)-benzylamine Hydrochloride [lgcstandards.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preparation of 3-(Morpholine-4-sulfonyl)benzylamine Derivatives and Analogs: An In-depth Technical Guide

Introduction

The 3-(morpholine-4-sulfonyl)benzylamine scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including acting as inhibitors of enzymes such as thrombin.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its analogs, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves two main approaches:

-

Late-stage introduction of the benzylamine moiety: This strategy focuses on first constructing the 3-(morpholine-4-sulfonyl)benzene core, followed by the conversion of a functional group at the 3-position into an amine.

-

Early introduction of a protected benzylamine: In this approach, a protected benzylamine derivative is used as the starting material, and the morpholine-4-sulfonyl group is introduced subsequently.

The choice of strategy often depends on the availability of starting materials and the desired complexity of the final analogs.

Strategy 1: Late-Stage Amination

This is a widely employed and versatile approach. A common pathway involves the reduction of a nitrile or a nitro group at the 3-position of the benzene ring.

Synthesis via Nitrile Reduction

A key intermediate for this route is 3-(morpholine-4-sulfonyl)benzonitrile. The synthesis of this intermediate and its subsequent reduction to the desired benzylamine is outlined below.

Workflow for Synthesis via Nitrile Reduction

Caption: Synthetic workflow for this compound via nitrile reduction.

Detailed Experimental Protocol: Synthesis of 3-(Morpholine-4-sulfonyl)benzonitrile

-

Reaction Setup: To a stirred solution of 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in DCM.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-(morpholine-4-sulfonyl)benzonitrile.

Detailed Experimental Protocol: Reduction of 3-(Morpholine-4-sulfonyl)benzonitrile

-

Reaction Setup: To a suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(morpholine-4-sulfonyl)benzonitrile (1.0 eq) in THF dropwise.

-

Reaction Progression: Stir the mixture at room temperature for 4-6 hours.

-

Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Work-up: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

-

Sulfonylation: The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl generated during the reaction of the sulfonyl chloride with morpholine, driving the reaction to completion. DCM is a good solvent as it is inert and dissolves the reactants well.

-

Reduction: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine. The reaction is performed in an anhydrous solvent like THF as LiAlH₄ reacts violently with water. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a milder alternative.

Strategy 2: Synthesis from a Protected Benzylamine

This approach is advantageous when diverse modifications on the morpholine-4-sulfonyl moiety are desired. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group.

Workflow for Synthesis from a Protected Benzylamine

Caption: Synthetic workflow starting from a protected benzylamine.

Detailed Experimental Protocol: Synthesis of N-Boc-3-(morpholine-4-sulfonyl)benzylamine

-

Chlorosulfonylation: Cool chlorosulfonic acid (5.0 eq) to 0 °C. Add N-Boc-3-aminobenzylamine (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 2-3 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-3-(chlorosulfonyl)benzylamine.

-

Sulfonamide Formation: Dissolve the crude sulfonyl chloride in DCM and cool to 0 °C. Add morpholine (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature overnight.

-

Purification: Wash the reaction mixture with water and brine. Dry and concentrate the organic layer. Purify the residue by column chromatography.

-

Deprotection: Dissolve the purified N-Boc-3-(morpholine-4-sulfonyl)benzylamine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2-4 hours. Concentrate the mixture and neutralize with a base to obtain the final product.

Causality Behind Experimental Choices:

-

Chlorosulfonylation: Chlorosulfonic acid is a strong electrophile that reacts with the aromatic ring to introduce the sulfonyl chloride group. The reaction is highly exothermic and requires careful temperature control.

-

Boc Protection: The Boc group protects the benzylamine from reacting with chlorosulfonic acid and during the subsequent sulfonamide formation. It is easily removed under acidic conditions.[2]

-

Deprotection: TFA is a strong acid that efficiently cleaves the Boc protecting group.

Synthesis of Analogs

The synthetic routes described above can be readily adapted to prepare a wide range of analogs.

Analogs with Substituted Benzene Rings

Substituted starting materials, such as substituted 3-cyanobenzenesulfonyl chlorides or N-Boc-3-aminobenzylamines, can be used to introduce various functional groups onto the benzene ring.

Analogs with Modified Morpholine Rings

Instead of morpholine, other cyclic secondary amines (e.g., piperidine, piperazine) can be reacted with the sulfonyl chloride intermediate to generate diverse sulfonamide derivatives.

Table 1: Examples of Synthesized Analogs and Yields

| Starting Material (Strategy 1) | Amine | Product | Yield (%) |

| 3-Cyano-4-fluorobenzenesulfonyl chloride | Morpholine | 4-Fluoro-3-(morpholine-4-sulfonyl)benzonitrile | 94 |

| 3-Cyanobenzenesulfonyl chloride | Piperidine | 3-(Piperidine-1-sulfonyl)benzonitrile | 85-95 |

| 3-Cyanobenzenesulfonyl chloride | N-Boc-piperazine | N-Boc-4-(3-cyanophenylsulfonyl)piperazine | 90-98 |

Yields are representative and may vary based on reaction conditions.

Conclusion

The synthesis of this compound and its derivatives can be achieved through versatile and efficient synthetic strategies. The choice between a late-stage amination approach and a route starting from a protected benzylamine provides flexibility for accessing a wide array of analogs for drug discovery programs. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field.

References

-

Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2470–2484. [Link]

-

Patel, M., et al. (2012). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. PubMed. [Link]

- Google Patents. (2013). Synthesis method for N-Boc-3-piperidone.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Morpholine-Containing Sulfonamides

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystal structure analysis of morpholine-containing sulfonamides. By integrating theoretical foundations with practical insights, this document serves as a valuable resource for understanding the solid-state properties of this important class of molecules and leveraging that knowledge for rational drug design.

The Significance of Morpholine-Containing Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] When coupled with a morpholine moiety, the resulting molecule often exhibits advantageous physicochemical and pharmacological properties. Morpholine is a privileged scaffold in drug design, known for improving aqueous solubility, metabolic stability, and providing a versatile handle for synthetic modification.[2] Its unique conformational flexibility and ability to participate in hydrogen bonding can significantly influence a molecule's interaction with biological targets and its solid-state characteristics.[3][4] Understanding the three-dimensional arrangement of these molecules in the crystalline state through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships that govern crucial pharmaceutical attributes like stability, dissolution rate, and bioavailability.[5]

The Cornerstone of Solid-State Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[6] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group symmetry, and the precise coordinates of each atom within the crystal. This wealth of data allows for a thorough analysis of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.[6]

Experimental Workflow: A Self-Validating Protocol

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to ensure the quality and integrity of the final structural model.

Sources

- 1. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]

- 2. 4-tosylmorpholine | CymitQuimica [cymitquimica.com]

- 3. 4-((4-Fluorophenyl)sulfonyl)morpholine | C10H12FNO3S | CID 755377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Morpholine-4-sulfonyl)benzylamine

Foreword: Unveiling the Profile of a Promising Scaffold

In the landscape of modern drug discovery and materials science, the morpholine and benzenesulfonamide moieties stand out as privileged structures, consistently appearing in a diverse array of biologically active compounds and functional materials.[1][2] The strategic combination of these two pharmacophores in 3-(Morpholine-4-sulfonyl)benzylamine results in a molecule of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and robust, field-proven methodologies for its further investigation. As direct experimental data for this specific molecule is limited in publicly accessible literature, this guide integrates known information with predicted values and detailed, generalized protocols based on established methods for structurally analogous compounds. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to unlock the full potential of this compound in their scientific endeavors.

Molecular Identity and Core Physicochemical Characteristics

This compound, identified by the CAS number 933989-32-3, is a substituted benzylamine derivative.[3] The molecule features a benzylamine core, with a morpholine-4-sulfonyl group attached at the meta position of the benzene ring. This unique structural arrangement imparts a specific set of physicochemical properties that are crucial for its behavior in biological and chemical systems.

A fundamental understanding of these properties is the bedrock of any research and development effort. The following table summarizes the key molecular and physicochemical parameters for this compound. It is important to note that while some properties are established, others, such as pKa and logP, are often predicted using computational models in the absence of direct experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃S | [3] |

| Molar Mass | 256.32 g/mol | [3] |

| CAS Number | 933989-32-3 | [3] |

| Appearance | Predicted to be a solid | [4] |

| Predicted pKa (amine) | ~9.0 - 9.5 | Based on substituted benzylamines[5][6] |

| Predicted logP | ~0.5 - 1.5 | Based on sulfonamide derivatives[7][8][9][10] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[3][11] |

Molecular Structure:

Caption: 2D structure of this compound.

Experimental Protocols for Physicochemical Profiling

A comprehensive understanding of a compound's solubility, pKa, and lipophilicity is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The following section outlines detailed, standardized protocols for the experimental determination of these critical parameters.

Aqueous and Organic Solubility Determination

Rationale: Solubility is a critical factor influencing oral bioavailability and formulation development.[12] Both thermodynamic and kinetic solubility assays provide valuable, complementary information. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is more indicative of the behavior of a compound in high-throughput screening and early formulation studies.

Experimental Workflow:

Caption: Workflow for thermodynamic and kinetic solubility determination.

Step-by-Step Protocol for Thermodynamic Solubility:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in µg/mL or mM).

pKa Determination by Potentiometric Titration

Rationale: The ionization state of a molecule at physiological pH, governed by its pKa, profoundly influences its solubility, permeability, and target binding. For this compound, the primary amine is the most likely ionizable group. Potentiometric titration is a classic and reliable method for pKa determination.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent system, often a co-solvent mixture (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl) if the compound is basic, or a strong base (e.g., 0.1 M NaOH) if it is acidic.

-

Titration: Titrate the sample solution with the titrant, recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.

LogP Determination by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is a major determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental logP determination.

Step-by-Step Protocol:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in the aqueous or octanol phase. Add a known volume of the other phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

-

Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Chemical Synthesis

The synthesis of this compound can be approached through a multi-step process, leveraging established reactions for the formation of sulfonamides and the conversion of functional groups. A plausible synthetic route is outlined below.

Synthetic Workflow:

Caption: A potential synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Generalized):

Step 1: Synthesis of 3-Cyano-N-morpholinobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add a base, such as triethylamine or pyridine, to the morpholine solution. Slowly add a solution of 3-cyanobenzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Benzylamine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like THF or diethyl ether at 0°C.

-

Addition of Intermediate: Slowly add a solution of 3-cyano-N-morpholinobenzenesulfonamide in the same anhydrous solvent to the suspension of the reducing agent.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.

-

Work-up: Cool the reaction mixture to 0°C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Filter the resulting precipitate and wash it with the reaction solvent.

-

Purification: Combine the filtrate and washings, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or by forming a salt (e.g., the hydrochloride salt) and recrystallizing it.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The following section details standard analytical techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Analytical Workflow:

Caption: A general workflow for the HPLC analysis of this compound.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm, determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30°C.

This method can be optimized for resolution, peak shape, and run time, and must be validated for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines.[13][14][15][16]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the morpholine ring. The chemical shifts and coupling patterns would confirm the substitution pattern and the integrity of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The high-resolution mass spectrum would confirm the elemental composition.

Potential Applications and Future Directions

The structural motifs present in this compound suggest a range of potential biological activities. Benzenesulfonamide derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][17][18][19] The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[1]

Given these precedents, this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Further research should focus on a comprehensive biological evaluation of this compound in various disease models to elucidate its specific pharmacological profile.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While direct experimental data for this specific molecule is not extensively available, this guide offers robust, generalized protocols for its synthesis, characterization, and the experimental determination of its key physicochemical parameters. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the potential of this promising chemical entity.

References

-

Al-Hourani, B. J., Al-Adhami, M. A., El-Elimat, T., Al-Dhaheri, Y., & Al-Kaissi, E. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Molecules, 27(7), 2095. [Link]

-

Eze, S. I., Onwudiwe, D. C., & Hosten, E. C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Loisel, S., Le Gall, T., Condon, S., Tufféry, P., & Dugué, B. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1078–1088. [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Wang, Y., Chen, Y., Zhang, Y., & Liu, H. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 964593. [Link]

-

Onwudiwe, D. C., Eze, S. I., & Hosten, E. C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

-

Starek, M., & Puzio, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]

-

Płonka, J., Sudoł, T., & Komsta, Ł. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3169. [Link]

-

Parshad, H., Frydenvang, K., Liljefors, T., & Larsen, C. S. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International Journal of Pharmaceutics, 237(1-2), 193–207. [Link]

-

Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

-

Carda-Broch, S., & Berthod, A. (2004). Countercurrent Chromatography for the Measurement of the Hydrophobicity of Sulfonamide Amphoteric Compounds. Analytical Chemistry, 76(14), 4114–4121. [Link]

-

Puzio, K., & Starek, M. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(16), 4991. [Link]

-

Parshad, H., Frydenvang, K., Liljefors, T., Sørensen, H. O., & Larsen, C. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157–168. [Link]

-

IMEKO. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

-

Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(21), 5679–5691. [Link]

-

Perjési, P., & Rozlosnik, N. (2004). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 347-356. [Link]

-

Schaper, K. J. (2005). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. QSAR & Combinatorial Science, 24(5), 629-642. [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17, e187411132303310. [Link]

-

Ražná, K., & Segľa, P. (2011). Simple Method for the Estimation of pKa of Amines. Chemical Papers, 65(3), 334-340. [Link]

-

ResearchGate. (n.d.). The class I compounds together with experimental aqueous pK a values at 298.15 K. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). NMR Identification and MS Conformation of the Scopolamine Neurotoxin. Retrieved from [Link]

-

Khan, G. S., Khan, K. M., & Perveen, S. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. New Journal of Chemistry, 37(5), 1501-1508. [Link]

-

Smith, K. J., & Morris, G. A. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15637–15644. [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2013). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 10(2), 527-538. [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectra illustrating shift changes observed for benzylamine as well as.... Retrieved from [Link]

Sources

- 1. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 933989-32-3|this compound|BLD Pharm [bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. mdpi.com [mdpi.com]

- 16. imeko.info [imeko.info]

- 17. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Bioactive Landscape of Sulfonylbenzylamines: A Technical Guide to Theoretical DFT Studies in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth exploration of the application of Density Functional Theory (DFT) in the study of sulfonylbenzylamine compounds. Moving beyond a mere procedural outline, this document delves into the causal relationships behind computational choices, offering a framework for robust, self-validating theoretical studies that accelerate the drug discovery pipeline.

Section 1: The Sulfonylbenzylamine Scaffold - A Privileged Motif in Medicinal Chemistry

The sulfonylbenzylamine core, characterized by a sulfonamide group linking a benzyl and another aryl or alkyl moiety, is a cornerstone in modern medicinal chemistry. Its prevalence stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, mimicking the peptide bond and enabling strong interactions with biological targets.[1][2] This has led to the development of sulfonylbenzylamine-based inhibitors for a wide range of enzymes implicated in human diseases.

Historically, the development of sulfonamide-based drugs has been a triumph of medicinal chemistry, leading to antibacterial agents and diuretics.[1][2] The sulfonylbenzylamine subclass has seen a resurgence with the discovery of potent and selective inhibitors for enzymes such as caspases, implicated in apoptosis, and carbonic anhydrases, involved in physiological processes like pH regulation and tumorigenesis. The structural rigidity and synthetic tractability of the sulfonylbenzylamine scaffold make it an ideal candidate for structure-based drug design.

Section 2: The Imperative of Theoretical Modeling - Why DFT?

In the contemporary drug discovery paradigm, computational chemistry is an indispensable tool for the rational design of novel therapeutics.[3][4] Among the quantum mechanical methods, Density Functional Theory (DFT) has emerged as a powerful and widely adopted approach due to its favorable balance of accuracy and computational cost.[5] DFT allows for the precise calculation of the electronic structure of molecules, providing invaluable insights into their reactivity, stability, and intermolecular interactions.[6]

For sulfonylbenzylamine compounds, DFT studies serve several critical purposes:

-

Elucidation of Structure-Activity Relationships (SAR): By calculating quantum chemical descriptors, researchers can build predictive Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular properties with biological activity.[7]

-

Rationalization of Binding Modes: DFT-optimized geometries and calculated electronic properties can be integrated with molecular docking studies to provide a more accurate picture of how a ligand interacts with its protein target.[3]

-

Prediction of Physicochemical Properties: DFT can be employed to predict properties crucial for drug development, such as pKa, solubility, and metabolic stability.[8]

-

Guidance for Synthetic Chemistry: Insights from DFT can guide the design of new analogs with improved potency and selectivity, prioritizing synthetic efforts.

The following diagram illustrates the central role of DFT in a modern drug discovery workflow for sulfonylbenzylamine inhibitors.

Caption: Iterative drug discovery workflow integrating DFT.

Section 3: Core Methodology - A Self-Validating Protocol for DFT Studies on Sulfonylbenzylamines

The integrity of any theoretical study hinges on a well-defined and reproducible methodology. This section outlines a robust protocol for performing DFT calculations on sulfonylbenzylamine compounds, emphasizing the rationale behind each step.

Molecular Structure Preparation

The starting point for any DFT calculation is the three-dimensional structure of the molecule. This can be obtained from crystallographic data if available, or built using molecular modeling software. It is crucial to ensure correct bond orders and protonation states, especially for ionizable groups, as these will significantly impact the electronic structure.

Geometry Optimization: The Foundation of Accurate Predictions

The initial molecular geometry must be optimized to find the lowest energy conformation. This is a critical step, as all subsequent calculations of molecular properties are dependent on the optimized structure.

Experimental Protocol: Geometry Optimization

-

Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Functional and Basis Set Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational cost.[5][8] For systems where weak interactions are significant, dispersion-corrected functionals like ωB97X-D are recommended.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a common starting point for geometry optimizations.[9] For higher accuracy, particularly for systems containing elements beyond the second row, larger basis sets like 6-311+G(d,p) are preferable.[8][10]

-

-

Solvation Model: Biological processes occur in an aqueous environment. Therefore, it is essential to include a solvation model to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.

-

Convergence Criteria: Employ tight convergence criteria for the geometry optimization to ensure that a true energy minimum is reached.

-

Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point energy and thermal corrections.

Calculation of Quantum Chemical Descriptors

Once the geometry is optimized, a range of quantum chemical descriptors can be calculated to probe the electronic properties of the sulfonylbenzylamine compounds. These descriptors form the basis for understanding their reactivity and biological activity.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Description | Significance in Drug Design |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.[11][12] | The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability.[11] A smaller gap suggests higher reactivity. These orbitals are crucial for understanding charge transfer interactions with biological targets.[12] |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential created by the charge distribution of the molecule.[13][14][15] | MEP maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for identifying potential sites for hydrogen bonding and other non-covalent interactions with a receptor.[2][13] |

| Natural Bond Orbital (NBO) Analysis | A method for studying charge distribution, hybridization, and intramolecular interactions.[16][17] | NBO analysis provides insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability.[9] It can also be used to quantify the strength of hydrogen bonds.[17] |

| Atomic Charges | The distribution of electron density among the atoms in a molecule (e.g., Mulliken, Hirshfeld, or NBO charges). | Atomic charges are useful for understanding the electrostatic interactions between a ligand and its receptor. They are also frequently used as descriptors in QSAR studies. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The dipole moment influences a molecule's solubility and its ability to cross cell membranes. It can also play a role in the orientation of the molecule within a binding pocket. |

Section 4: Application in SAR and Drug Design - A Case Study Approach

The true power of theoretical DFT studies lies in their application to real-world drug discovery projects. This section will illustrate how the methodologies described above can be used to understand the structure-activity relationships of sulfonylbenzylamine inhibitors targeting a specific enzyme.

Case Study: Sulfonylbenzylamine-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various cancers, making them attractive targets for anticancer drug development. The sulfonamide group is a well-established zinc-binding group for CA inhibitors.

Workflow for a DFT-Driven SAR Study of CA Inhibitors

Caption: Workflow for a DFT-driven SAR study.

Data Presentation: Hypothetical QSAR Data for CA Inhibitors

| Compound | R-Group | IC50 (nM) | HOMO (eV) | LUMO (eV) | ΔE (eV) | MEP Min (kcal/mol) |

| 1 | -H | 150 | -7.2 | -1.5 | 5.7 | -45.2 |

| 2 | -Cl | 75 | -7.4 | -1.8 | 5.6 | -48.9 |

| 3 | -OCH3 | 200 | -6.9 | -1.3 | 5.6 | -43.1 |

| 4 | -NO2 | 25 | -7.8 | -2.5 | 5.3 | -55.6 |

From the hypothetical data in Table 2, a preliminary QSAR model might suggest that electron-withdrawing groups on the benzyl ring (e.g., -Cl, -NO2) lead to lower LUMO energies and more negative MEP minima around the sulfonamide group, correlating with increased inhibitory potency. This hypothesis can then be tested by synthesizing and evaluating new analogs.

Section 5: Conclusion and Future Perspectives

Theoretical DFT studies provide a powerful and versatile framework for the rational design and optimization of sulfonylbenzylamine-based drug candidates. By enabling a deep understanding of the electronic properties that govern molecular recognition and biological activity, DFT accelerates the drug discovery process, reduces costs, and ultimately contributes to the development of more effective and safer medicines.

The continued development of more accurate and efficient DFT functionals, coupled with advances in machine learning and artificial intelligence, promises to further enhance the predictive power of computational chemistry in the years to come. The integration of these advanced theoretical methods will undoubtedly play a pivotal role in unlocking the full therapeutic potential of the sulfonylbenzylamine scaffold.

References

- Chu, W., Zhang, J., Zeng, C., Rothfuss, J., Tu, Z., Chu, Y., Reichert, D. E., Welch, M. J., & Mach, R. H. (2005). N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies. Journal of Medicinal Chemistry, 48(24), 7637–7647.

- Al-Buriahi, A. K., Al-Ghorbani, M., & Rauf, A. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure & Dynamics, 39(10), 3583–3593.

- El-Sayed, M. A., El-Gazzar, M. G., & El-Henawy, A. A. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 42(17), 9201-9219.

- Singh, P., & Kumar, A. (2024). Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. Journal of Molecular Structure, 1301, 137385.

- Rashid, L., Khan, I., & Ali, S. (2019). Synthesis, spectroscopic characterization, molecular docking and theoretical studies (DFT) of N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide having potential enzyme inhibition applications. Bioorganic & Medicinal Chemistry, 27(5), 845–855.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(2), 137-149.

- Ben-Brahim, T., Oueslati, I., & Abderrabba, M. (2017). Synthesis, X-ray crystallographic and DFT studies of two new N-acylsulfonamides. Journal of Materials and Environmental Science, 8(3), 963-972.

- Asif, M. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. A mini-review. Current Drug Discovery Technologies, 19(3), 23-35.

- Khan, A., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 559.

- Sulaiman, A. A., et al. (2021). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. Journal of the Indian Chemical Society, 98(9), 100123.

- Maren, T. H. (1995). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 39(12), 2770–2775.

- Khan, A., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 559.

- Al-Otaibi, J. S., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 27(19), 6296.

- Bouabdallah, I., et al. (2018). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Journal of Molecular Structure, 1157, 481-490.

- BenchChem. (2025). Synthesis and Evaluation of N-Aryl-4-(2-carboxyethyl)benzenesulfonamides.

- Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7400.

- Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. SciSpace.

- Suresh, C., & Haritha, M. (2024).

- Kumar, A., & Singh, P. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Engineering and Technology, 5(4).

- Shafieyoon, P., et al. (2020). Synthesis, characterization and Biological Investigation of glycine- based sulfonamide derivative and its complex: vibration assignment, HOMO – LUMO analysis, MEP and molecular docking. Journal of the Iranian Chemical Society, 17, 2367–2383.

- Panda, P. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube.

- Gadre, S. R., & Shrivastava, I. H. (2011). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Chemical Reviews, 111(12), 7411–7443.

- Sarojini, K., et al. (2012). Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 657–667.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjb.ro [rjb.ro]

- 8. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. irjweb.com [irjweb.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Scaffold: 3-(Morpholine-4-sulfonyl)benzylamine in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. 3-(Morpholine-4-sulfonyl)benzylamine represents a confluence of three such powerful pharmacophoric elements: a benzylamine core, a sulfonamide linker, and a morpholine ring. This unique combination bestows upon the scaffold a desirable balance of structural rigidity, synthetic tractability, and favorable physicochemical properties, making it a highly valuable starting point for drug discovery campaigns.